![molecular formula C7H15ClN2O B2524006 (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride CAS No. 2307738-42-5](/img/structure/B2524006.png)
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride” is a chiral amine . Chiral amines are valuable building blocks in pharmaceuticals and fine chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a study discusses the use of enzymes such as ene reductase (ER) and alcohol dehydrogenase (ADH) for the synthesis of similar chiral active pharmaceutical ingredients (APIs) .Molecular Structure Analysis
The molecular structure of this compound would likely be similar to that of other cyclohexane derivatives .Chemical Reactions Analysis
The compound may undergo reactions similar to other amines and cyclohexane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other cyclohexane derivatives .科学的研究の応用
Ferroptosis-Driven Leukemia Therapy
(a) Background and Mechanisms: Ferroptosis is a novel form of regulated cell death that relies on iron and lipid peroxidation. Unlike apoptosis, necrosis, or autophagy, ferroptosis has distinct features and mechanisms . In leukemia, targeting ferroptosis shows promise as a therapeutic strategy. The latest research explores how ferroptosis can revolutionize leukemia treatment.
(b) Role of Nanotechnology: Nanomedicine, including nanotechnology, plays a crucial role in enhancing ferroptosis-driven leukemia therapies. By improving the delivery and efficacy of ferroptosis-inducing agents, nanotechnology opens new avenues for treatment and diagnosis. Researchers are investigating nanomaterials and other novel technologies to optimize leukemia therapy .
© Challenges and Opportunities: While the potential of ferroptosis-targeted therapies is exciting, challenges remain. Further research is needed to fully realize the clinical potential of this innovative approach. Overcoming obstacles related to iron availability and optimizing reagents will be essential .
Pharmaceutical Applications
(a) Therapeutic Potential: “(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride” has gained attention for its therapeutic applications. Researchers explore its potential as a building block for synthesizing biologically active molecules. Its unique chemical structure makes it valuable in drug discovery.
(b) Drug Design and Synthesis: Scientists use this compound to create derivatives with specific pharmacological properties. It serves as a scaffold for designing new drugs, especially in areas like cancer, neurodegenerative diseases, and infectious diseases.
Biomedical Imaging Agents
(a) Fluorescent Probes: The compound’s structural features allow modification for fluorescent labeling. Researchers use it as a probe for imaging biological processes, such as tracking cellular uptake or studying drug distribution.
(b) MRI Contrast Agents: By incorporating paramagnetic elements, this compound can serve as an MRI contrast agent. Its stability and low toxicity make it attractive for non-invasive imaging.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1S,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFBGXVDLNNMDE-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride | |
CAS RN |
2307738-42-5 |
Source
|
Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。